molecular formula C10H13ClFN B13032573 (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine

(R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine

Cat. No.: B13032573
M. Wt: 201.67 g/mol
InChI Key: OIRRORWWGHSCAP-SNVBAGLBSA-N
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Description

®-1-(2-Chloro-5-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the ®-enantiomer. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-5-fluorophenyl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chloro-5-fluorophenyl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloro-5-fluorophenyl)butan-1-amine
  • 1-(2-Chloro-5-fluorophenyl)butan-1-amine (racemic mixture)
  • 1-(2-Chloro-4-fluorophenyl)butan-1-amine

Uniqueness

®-1-(2-Chloro-5-fluorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI Key

OIRRORWWGHSCAP-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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